Cas no 5704-20-1 (2-hydroxypentan-3-one)

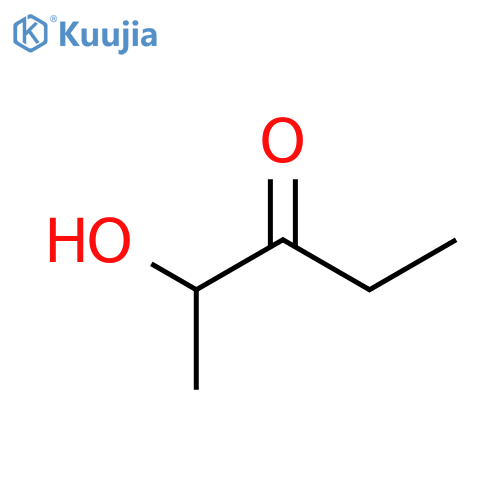

2-hydroxypentan-3-one structure

商品名:2-hydroxypentan-3-one

2-hydroxypentan-3-one 化学的及び物理的性質

名前と識別子

-

- hydroxypentanone,2-hydroxy-3-pentanone

- 3-Pentanon-2-ol

- 3-Pentanone, 2-hydroxy-

- 2-hydroxypentan-3-one

- 5704-20-1

- 2-Hydroxy-3-pentanone

- LMFA12000015

- F88092

- SCHEMBL105913

- QMXCHEVUAIPIRM-UHFFFAOYSA-N

- CHEBI:179408

- CS-0242252

- AKOS014198153

- 2-hydroxy-pentan-3-one

- DTXSID801017539

- EN300-246488

- DS-015168

- 4-hydroxy-3-pentanone

-

- MDL: MFCD20432101

- インチ: InChI=1S/C5H10O2/c1-3-5(7)4(2)6/h4,6H,3H2,1-2H3

- InChIKey: QMXCHEVUAIPIRM-UHFFFAOYSA-N

- ほほえんだ: CCC(=O)C(C)O

計算された属性

- せいみつぶんしりょう: 102.0681

- どういたいしつりょう: 102.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 68.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 密度みつど: 0.9742

- ゆうかいてん: 2.5°C (estimate)

- ふってん: 186.45°C (estimate)

- 屈折率: 1.4128

- PSA: 37.3

2-hydroxypentan-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-246488-10.0g |

2-hydroxypentan-3-one |

5704-20-1 | 95% | 10.0g |

$5405.0 | 2024-06-19 | |

| Enamine | EN300-246488-0.1g |

2-hydroxypentan-3-one |

5704-20-1 | 95% | 0.1g |

$437.0 | 2024-06-19 | |

| Enamine | EN300-246488-5.0g |

2-hydroxypentan-3-one |

5704-20-1 | 95% | 5.0g |

$3645.0 | 2024-06-19 | |

| Enamine | EN300-246488-0.25g |

2-hydroxypentan-3-one |

5704-20-1 | 95% | 0.25g |

$623.0 | 2024-06-19 | |

| Enamine | EN300-246488-10g |

2-hydroxypentan-3-one |

5704-20-1 | 95% | 10g |

$5405.0 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312922-2.5g |

2-Hydroxypentan-3-one |

5704-20-1 | 98% | 2.5g |

¥25673.00 | 2024-05-08 | |

| Aaron | AR00EZL0-100mg |

hydroxypentanone,2-hydroxy-3-pentanone |

5704-20-1 | 95% | 100mg |

$624.00 | 2023-12-15 | |

| Enamine | EN300-246488-0.05g |

2-hydroxypentan-3-one |

5704-20-1 | 95% | 0.05g |

$293.0 | 2024-06-19 | |

| Enamine | EN300-246488-0.5g |

2-hydroxypentan-3-one |

5704-20-1 | 95% | 0.5g |

$980.0 | 2024-06-19 | |

| Enamine | EN300-246488-1.0g |

2-hydroxypentan-3-one |

5704-20-1 | 95% | 1.0g |

$1256.0 | 2024-06-19 |

2-hydroxypentan-3-one 関連文献

-

Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2016 33 1352

-

2. 490. Oxidations of organic compounds by cobaltic salts. Part IV. Kinetic product studies of oxidations of tertiary alcoholsD. G. Hoare,William A. Waters J. Chem. Soc. 1964 2552

-

Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2021 38 677

-

Angelo Frongia,Francesco Secci,Francesca Capitta,Pier Paolo Piras,Maria Luisa Sanna Chem. Commun. 2013 49 8812

-

Shuang Bi,Xiaoyuan Niu,Fan Yang,Ying Xu,Yixin Dai,Ye Liu,Qi Zhou Food Funct. 2022 13 10956

5704-20-1 (2-hydroxypentan-3-one) 関連製品

- 30282-14-5(2-hydroxycyclohexanone dimer)

- 496-77-5(5-Hydroxyoctan-4-one)

- 3142-66-3(2-Pentanone, 3-hydroxy-)

- 4984-85-4(Propioin)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

推奨される供給者

atkchemica

(CAS:5704-20-1)2-hydroxypentan-3-one

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ